1-(2,6-Dichlorophenyl)butan-2-one

Description

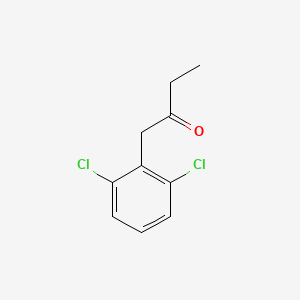

1-(2,6-Dichlorophenyl)butan-2-one is a chlorinated aromatic ketone featuring a butan-2-one backbone substituted at the 1-position with a 2,6-dichlorophenyl group. For example, 1-(2,6-dichlorophenyl)indolin-2-one (C₁₄H₉Cl₂NO) shares the dichlorophenyl motif but incorporates an indole ring system instead of a ketone chain . The dichlorophenyl group is known to enhance lipophilicity and metabolic stability, which is critical in drug design .

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5H,2,6H2,1H3 |

InChI Key |

REODWXGWPRCRNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorophenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,6-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)butan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The dichlorophenyl moiety is a common feature in medicinal chemistry. Below is a comparison of compounds with this group but differing functional groups:

Stability and Reactivity

- Hydrolysis Resistance : The indolin-2-one analog shows slow hydrolysis in human plasma (t₁/₂ > 24 hours), attributed to steric hindrance from the dichlorophenyl group . In contrast, simple ketones like butan-2-one are more reactive toward nucleophiles but may hydrolyze faster in acidic/basic conditions.

- Crystal Packing : The indolin-2-one derivative exhibits weak intermolecular C-H···O interactions, enhancing solid-state stability . A butan-2-one analog lacking such a rigid structure may display lower melting points.

Biological Activity

1-(2,6-Dichlorophenyl)butan-2-one, a chlorinated derivative of butanone, has garnered attention for its potential biological activities. This compound is characterized by a butanone backbone with a dichlorophenyl substituent, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structural features include:

- A butanone functional group

- A dichlorophenyl group at the 1-position

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzymatic activity and disrupt cellular processes. The compound's potential mechanisms include:

- Antimicrobial Activity : Disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.

- Anticancer Properties : Induction of apoptosis in cancer cells through various signaling pathways.

- Enzyme Inhibition : Interaction with specific enzymes that may lead to altered metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a dose-dependent inhibition of growth. The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |

| Pseudomonas aeruginosa | >128 µg/mL | Limited effectiveness |

These findings suggest that the compound could be further explored for potential applications in antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study on breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The following table illustrates the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Apoptotic Index (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 70 |

| HeLa (Cervical Cancer) | 20 | 65 |

| A549 (Lung Cancer) | 25 | 60 |

The apoptotic effects are attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibition properties of this compound. A notable study assessed its impact on various enzymes involved in metabolic processes. The results are summarized in the following table:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 10 | Competitive |

| Cyclooxygenase-2 | 12 | Non-competitive |

| Lipoxygenase | 15 | Mixed-type |

These findings highlight the potential of this compound as a lead for developing new therapeutic agents targeting specific enzymes.

Case Studies

Several case studies have been conducted to assess the broader implications of using this compound in medicinal chemistry:

- Study on Antimicrobial Resistance : A recent study explored the use of this compound in combination with traditional antibiotics to combat resistant bacterial strains. Results indicated enhanced efficacy when used synergistically.

- Cancer Treatment Protocols : Clinical trials are underway to evaluate the efficacy of formulations containing this compound in patients with specific types of cancer. Preliminary results show promise in enhancing treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.